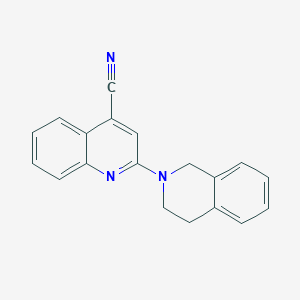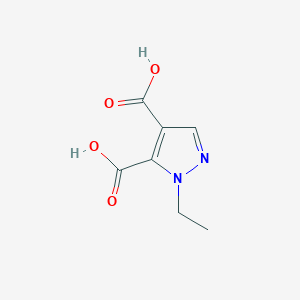![molecular formula C24H16N10O5S2 B10909096 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10909096.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-N’~4~-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzothiazole, triazole, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the benzothiazole moiety: This can be done via condensation reactions between o-aminothiophenol and carboxylic acids or their derivatives.
Formation of the triazole ring: This can be synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Final assembly: The final compound can be assembled through a series of coupling reactions, often using reagents like EDCI, DCC, or other coupling agents.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and minimize cost. This often involves:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Developing efficient methods for purifying the final product, such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfanyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes, particularly if it can be tagged with fluorescent or radioactive labels.
Medicine
Drug Development:
Industry
Chemical Industry: Applications in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their applications in medicinal chemistry and materials science.
Benzothiazole derivatives: Often used in the development of dyes, drugs, and other industrial chemicals.
Oxadiazole derivatives: Known for their applications in agriculture, medicine, and materials science.
Properties
Molecular Formula |
C24H16N10O5S2 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C24H16N10O5S2/c25-21-22(31-39-30-21)33-17(12-40-24-27-16-3-1-2-4-19(16)41-24)20(28-32-33)23(35)29-26-11-15-9-10-18(38-15)13-5-7-14(8-6-13)34(36)37/h1-11H,12H2,(H2,25,30)(H,29,35)/b26-11+ |
InChI Key |
HUEILTPQDAMGOH-KBKYJPHKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N=NN3C4=NON=C4N)C(=O)N/N=C/C5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909025.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)


![ethyl 2-{cyclopropyl[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10909050.png)
![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10909055.png)
![methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909057.png)
![5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909062.png)
![Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909068.png)
![10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B10909079.png)
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909080.png)
